1-(4-Chloropyrimidin-2-yl)piperidin-4-amine

Description

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry

The constituent heterocycles of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine, namely pyrimidine and piperidine, are independently recognized as "privileged structures" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile foundation for the development of a wide array of therapeutic agents.

Pyrimidine , a diazine containing two nitrogen atoms at positions 1 and 3 of a six-membered aromatic ring, is a cornerstone of life itself as a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. Beyond this vital biological role, the pyrimidine scaffold is a common feature in a multitude of approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal pharmacophore for targeting various enzymes and receptors. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. A notable application of the pyrimidine core is in the development of kinase inhibitors, a class of targeted cancer therapeutics.

Piperidine , a saturated six-membered heterocycle containing one nitrogen atom, is another ubiquitous scaffold in pharmaceuticals and natural alkaloids. researchgate.net Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. researchgate.net The basic nitrogen atom of the piperidine ring is often a key feature for forming salt derivatives, which can improve the solubility and bioavailability of drug candidates. The piperidine motif is found in a diverse range of drugs, including analgesics, antipsychotics, and antihistamines, highlighting its versatility in drug design. researchgate.net

The combination of these two powerful heterocyclic systems in a single molecule, as seen in this compound, creates a bifunctional scaffold with significant potential for the synthesis of novel compounds with diverse biological activities.

Structural Features and Nomenclature of this compound

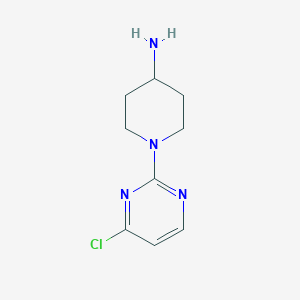

The chemical structure of this compound consists of a piperidine ring substituted at the nitrogen atom (position 1) with a 4-chloropyrimidin-2-yl group, and an amine group at position 4 of the piperidine ring.

Nomenclature and Chemical Identifiers:

Based on this formula, the molecular properties can be calculated as follows:

| Property | Value |

| Molecular Formula | C9H14ClN4 |

| Molecular Weight | 213.69 g/mol |

| Monoisotopic Mass | 213.093425 g/mol |

The IUPAC name for this compound is This compound . The structure is characterized by the attachment of the piperidine ring to the C2 position of the pyrimidine ring and the chloro-substituent at the C4 position of the pyrimidine. The primary amine group is located at the C4 position of the piperidine ring.

Overview of Research Trajectories Involving this compound and its Closely Related Analogs

The primary significance of this compound in contemporary research lies in its role as a versatile chemical intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chlorine atom on the pyrimidine ring and a nucleophilic amine on the piperidine ring allows for a variety of chemical modifications, making it an attractive starting material for combinatorial chemistry and drug discovery programs.

Research involving this compound and its close analogs has predominantly focused on the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine (B69317) scaffold, which can be readily accessed from this compound, is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

A prominent example of a complex molecule that incorporates the this compound substructure is nerandomilast (B10856306) (BI 1015550). nih.govnih.govpharmacompass.commedkoo.comguidetopharmacology.orgresearchgate.net This investigational drug candidate has the IUPAC name [1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol and has been explored for its potential therapeutic effects. nih.govnih.govpharmacompass.commedkoo.comguidetopharmacology.orgresearchgate.net The synthesis of nerandomilast and its analogs highlights the utility of this compound as a key precursor.

Furthermore, the broader class of 2,4-disubstituted pyrimidine derivatives has been extensively investigated for various therapeutic targets. Studies have shown that modifications at the C2 and C4 positions of the pyrimidine ring, often involving piperidine-containing substituents, can lead to potent inhibitors of various enzymes. For instance, derivatives of this scaffold have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease and as IKK-2 inhibitors for their anti-inflammatory properties. nih.govnih.gov

The general synthetic strategy often involves the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring with various amines or other nucleophiles, while the amine group on the piperidine ring can be further functionalized. This modular approach allows for the creation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloropyrimidin-2-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-1-4-12-9(13-8)14-5-2-7(11)3-6-14/h1,4,7H,2-3,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQNYALLXKLRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671575 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596818-00-7 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloropyrimidin 2 Yl Piperidin 4 Amine and Analogous Pyrimidine Piperidine Scaffolds

Strategies for Constructing the 1-(Pyrimidin-2-yl)piperidine Core

The formation of the critical C-N bond between the pyrimidine (B1678525) C-2 position and the piperidine (B6355638) nitrogen is a key step in synthesizing the target scaffold. Several robust methods have been established for this purpose, primarily revolving around nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) is a cornerstone reaction for constructing the 1-(pyrimidin-2-yl)piperidine core. This method typically involves the reaction of a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), with a piperidin-4-amine derivative. The reaction's regioselectivity is a critical aspect, with substitution generally occurring preferentially at the C-4 position before the C-2 position. stackexchange.com

The greater reactivity of the C-4 position in 2,4-dihalopyrimidines towards nucleophiles is a well-documented phenomenon. stackexchange.com This selectivity can be explained by examining the stability of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C-4 position, the negative charge of the intermediate can be effectively delocalized onto the N-1 nitrogen atom. stackexchange.com Attack at the C-2 position allows for similar delocalization onto both ring nitrogens. However, frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on the C-4 carbon compared to the C-2 carbon, making it more susceptible to nucleophilic attack. stackexchange.com

In the context of synthesizing 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine, a common strategy is to react 2,4-dichloropyrimidine with a protected piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate. By carefully controlling the reaction conditions (e.g., using a 1:1 stoichiometry at ambient or slightly elevated temperatures), the nucleophilic piperidine nitrogen selectively displaces the chlorine atom at the more reactive C-4 position, leaving the C-2 chlorine untouched. Subsequent deprotection of the amine at the piperidine C-4 position yields the desired product. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the HCl generated. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Ref. |

| 2,4-Dichloropyrimidine | tert-Butyl piperidin-4-ylcarbamate | DIPEA | Acetonitrile (B52724) | Reflux | tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate | N/A |

| 2,4-Dichloropyrimidine | Piperidin-4-amine | K₂CO₃ | DMF | 80 °C | 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine | N/A |

| 2-Chloro-4-iodopyrimidine | 4-Aminopiperidine (B84694) | Et₃N | CHCl₃ | r.t. | 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine | nih.gov |

This table presents illustrative examples of SNAr reactions for constructing pyrimidine-piperidine scaffolds.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for forming C-N bonds. acs.orgrsc.org These reactions offer an alternative to traditional SNA and are especially useful for less reactive coupling partners or when milder conditions are required. This approach can be used to couple a piperidine derivative with a halogenated or otherwise activated pyrimidine.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyrimidine-halide bond, followed by coordination of the piperidine amine to the palladium(II) complex. Subsequent reductive elimination forms the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) often providing the best results. nih.gov

While direct coupling to form the this compound is feasible, these methods are also extensively used to build more complex analogues by coupling functionalized piperidines to pyrimidine cores. nih.gov For instance, a pre-formed 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold bearing a halogen at position 6 can be coupled with various amines, demonstrating the broad applicability of this methodology for scaffold diversification. nih.gov

| Pyrimidine Substrate | Amine | Catalyst | Ligand | Base | Conditions | Ref. |

| 2-Bromopyrimidine | Piperidine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene, 100 °C | acs.org |

| 6-Bromothieno[3,2-d]pyrimidine | p-Toluidine | Pd(dba)₂ | XPhos | K₃PO₄ | Dioxane, 100 °C | nih.gov |

| 2-Pyrimidinyl Tosylate | Phenylsilane | PdCl₂ | - | CuCl/TBAF | Dioxane, 80 °C | researchgate.net |

This table showcases representative conditions for Pd-catalyzed C-N cross-coupling reactions.

The piperidin-4-amine moiety is a crucial building block that is often synthesized through multi-step sequences. The specific route depends on the desired substitution pattern and stereochemistry. A common and versatile starting material for these syntheses is a 4-piperidone (B1582916) derivative. dtic.milyoutube.com

Key synthetic strategies include:

Reductive Amination: N-protected 4-piperidones can undergo reductive amination with ammonia (B1221849) or a protected amine source (e.g., hydroxylamine, followed by reduction) to install the 4-amino group.

Curtius or Hofmann Rearrangement: A carboxylic acid group at the C-4 position can be converted to an amine via these classical rearrangement reactions. This involves converting the acid to an acyl azide (B81097) (Curtius) or an amide (Hofmann) which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Cyclization Reactions: The piperidine ring itself can be constructed through various cyclization strategies, such as the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation to form a 4-piperidone. dtic.mil Intramolecular cyclization of alkene-containing amines via hydroamination or aza-Heck reactions also provides a pathway to the piperidine core. nih.gov

From Pyridines: Catalytic hydrogenation of 4-aminopyridine (B3432731) or its derivatives can yield the corresponding piperidin-4-amine, although this method can sometimes be challenging due to the need for forcing conditions and potential catalyst poisoning. dtic.mil

These methods allow for the preparation of a wide range of piperidin-4-amine building blocks, including those with additional substituents or specific stereochemistry, which can then be incorporated into the final target molecule. nih.govajchem-a.com

Regioselective Functionalization of the Pyrimidine Ring

After the construction of the core 1-(pyrimidin-2-yl)piperidine structure, further functionalization of the pyrimidine ring is often desired to modulate the compound's properties. This requires regioselective methods to introduce substituents at specific positions.

The introduction of a chlorine atom at the C-4 position is a key step in the synthesis of the title compound. This is typically achieved by starting with a corresponding pyrimidin-4-ol (which exists in tautomeric equilibrium with pyrimidin-4(3H)-one). The hydroxyl group at C-4 can be converted to a chlorine atom using standard chlorinating agents.

The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used with a base such as N,N-dimethylaniline or triethylamine. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This method is highly effective for converting pyrimidin-4-ones and related heterocyclic ketones into their corresponding chloro derivatives. researchgate.net For example, a 2-(piperidin-1-yl)pyrimidin-4(3H)-one intermediate can be heated with POCl₃ to yield the desired 4-chloro-2-(piperidin-1-yl)pyrimidine (B511755) scaffold.

The pyrimidine ring offers multiple sites for diversification, allowing for extensive structure-activity relationship (SAR) studies.

C-2 and C-4 Positions: These positions are electron-deficient and highly susceptible to nucleophilic aromatic substitution, as previously discussed (Section 2.1.1). Starting from a 2,4-dichloropyrimidine intermediate, a wide array of nucleophiles can be introduced sequentially. The higher reactivity of the C-4 position allows for selective substitution first, followed by substitution at the C-2 position under more forcing conditions or with a different nucleophile. stackexchange.comnih.gov This differential reactivity enables the synthesis of 2,4-disubstituted pyrimidines with distinct groups at each position. Common nucleophiles include amines, alcohols, and thiols.

C-5 Position: The C-5 position is electronically different from C-2 and C-4. It is not activated towards nucleophilic attack and behaves more like a standard aromatic carbon. Therefore, its functionalization typically requires different strategies. mostwiedzy.pl

Electrophilic Halogenation: Halogens such as chlorine or bromine can be introduced at the C-5 position using electrophilic halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mostwiedzy.plnih.gov

Metal-Catalyzed Cross-Coupling: The C-5 position can be functionalized via palladium-catalyzed cross-coupling reactions. This usually requires prior installation of a handle, such as a halogen or a triflate group, at C-5. A C-H activation/functionalization approach is also a modern alternative. researchgate.net These methods allow for the introduction of various carbon-based substituents (e.g., aryl, alkyl, alkynyl groups) via Suzuki, Sonogashira, or Heck coupling reactions.

This toolbox of regioselective reactions allows chemists to systematically modify the pyrimidine-piperidine scaffold at multiple positions, providing access to a diverse library of analogues for biological evaluation. nih.govnih.gov

Functional Group Interconversions and Derivatization on the Piperidine-4-amine Moiety

The piperidine-4-amine moiety serves as a versatile handle for introducing structural diversity into the pyrimidine-piperidine scaffold. The reactivity of the primary amine allows for a wide array of chemical modifications, which can be finely tuned through the use of protecting groups and by employing various synthetic transformations to alter the side chain.

Amine Reactivity and Protecting Group Strategies

The primary amino group of the piperidine-4-amine is a nucleophilic center that readily participates in various chemical reactions. Its reactivity necessitates the use of protecting groups to ensure selective transformations at other positions of the molecule or to modulate its reactivity. The choice of protecting group is crucial and is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Commonly employed protecting groups for the piperidine-4-amine moiety include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under a wide range of non-acidic conditions. Its removal is conveniently achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. uniba.itucoz.com For instance, the reaction of 1-NH-Boc-4-aminopiperidine with chloroacetyl chloride proceeds to give the acylated product, which can then be deprotected under standard acidic conditions to yield the free amine. uniba.it

The Fmoc group, on the other hand, is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine in dimethylformamide (DMF). ucoz.com This orthogonal stability compared to the Boc group allows for selective deprotection strategies in molecules with multiple protected functional groups. The choice between these protecting groups is a key strategic decision in the multistep synthesis of complex this compound analogs.

The reactivity of the unprotected amine is exploited in various derivatization reactions. It can undergo acylation with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides, and react with sulfonyl chlorides to yield sulfonamides. Furthermore, its nucleophilicity allows for alkylation and reductive amination reactions to introduce diverse substituents.

| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl) | Stable to a wide range of non-acidic conditions. |

| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild bases (e.g., piperidine in DMF) | Stable to acidic conditions; orthogonal to Boc group. |

| Trityl | Triphenylmethyl chloride | Mild acid hydrolysis or hydrogenolysis | Selective for primary amines. |

| Benzyl | Benzyl chloride | Catalytic hydrogenation | Stable to many reagents. |

Side Chain Modifications and Homologation

Modification of the side chain at the 4-amino position of the piperidine ring is a common strategy to explore the structure-activity relationships (SAR) of pyrimidine-piperidine-based compounds. These modifications can range from the introduction of small alkyl or aryl groups to the incorporation of more complex functionalities.

Reductive amination is a powerful and widely used method for the N-alkylation of the piperidine-4-amine. This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. researchgate.netresearchgate.net This method allows for the introduction of a vast array of substituents, depending on the carbonyl compound used.

Homologation, the extension of a carbon chain by a single carbon atom or a defined unit, can be achieved through various synthetic routes. For instance, a Wittig reaction can be employed to introduce a two-carbon unit, which can then be further functionalized. nih.gov Another approach involves the alkylation of the amine with a reagent containing a masked functional group, which can be later elaborated. For example, alkylation with bromoacetonitrile (B46782) introduces a two-carbon chain with a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.net Aza-Michael additions to activated alkenes like acrylonitrile (B1666552) or acrylates can also be used to introduce three-carbon side chains. researchgate.net

These side-chain modifications and homologation strategies are instrumental in optimizing the pharmacological properties of this compound analogs by allowing for the fine-tuning of their steric and electronic properties, as well as their ability to interact with biological targets. nih.gov

| Reaction Type | Reagents | Purpose |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₄ | N-alkylation of the amine. |

| Acylation | Acid chloride or carboxylic acid with coupling agent | Formation of amides. |

| Sulfonylation | Sulfonyl chloride | Formation of sulfonamides. |

| Alkylation | Alkyl halide | Introduction of alkyl groups. |

| Aza-Michael Addition | Acrylonitrile, tert-butyl acrylate | Three-carbon chain homologation. |

Reaction Mechanisms and Mechanistic Insights in the Synthesis of this compound Analogs

The core reaction in the synthesis of this compound and its analogs is the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring by the piperidine nitrogen. The regioselectivity and rate of this reaction are governed by a complex interplay of electronic and steric factors, and a deep understanding of the underlying reaction mechanisms is crucial for the rational design of synthetic routes.

The SNAr reaction on a pyrimidine ring, such as 2,4-dichloropyrimidine, generally proceeds through a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The attack of the nucleophile (the piperidine nitrogen) on the electron-deficient pyrimidine ring forms a tetrahedral intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring. stackexchange.com The subsequent departure of the leaving group (chloride) restores the aromaticity of the pyrimidine ring.

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is a subject of considerable interest. Generally, nucleophilic attack is favored at the C4 position. wuxiapptec.comwuxiapptec.com However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity. Electron-donating groups at the C6 position, for example, have been shown to favor substitution at the C2 position. wuxiapptec.comwuxiapptec.com Computational studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize these observations by analyzing the energies of the transition states leading to the different regioisomers. wuxiapptec.comresearchgate.net These studies have revealed that the relative stability of the transition states for C2 versus C4 attack determines the product distribution. wuxiapptec.com

The outcome of the reaction can also be influenced by whether it is under kinetic or thermodynamic control. masterorganicchemistry.comechemi.comyoutube.comjackwestin.com Under kinetic control (typically at lower temperatures), the product that is formed faster will predominate, which corresponds to the reaction pathway with the lower activation energy. masterorganicchemistry.comyoutube.com Under thermodynamic control (typically at higher temperatures and with longer reaction times), the most stable product will be the major isomer, and the product ratio will reflect the relative thermodynamic stabilities of the products. masterorganicchemistry.comjackwestin.com In the context of the SNAr reaction on dichloropyrimidines, the interplay between these two modes of control can be exploited to selectively synthesize the desired regioisomer. For instance, while the kinetically favored product might be the C4-substituted isomer, heating the reaction mixture could potentially lead to the thermodynamically more stable C2-substituted product, if the reaction is reversible.

The reactivity of the nucleophile also plays a critical role. The nucleophilicity of the piperidine nitrogen can be modulated by the substituents on the piperidine ring. The rate of the SNAr reaction is also dependent on the nature of the leaving group, with fluoride (B91410) generally being a better leaving group than chloride in activated aryl systems. nih.gov The reaction is often catalyzed by the amine nucleophile itself, leading to second-order kinetics with respect to the amine. rsc.org

Structure Activity Relationship Sar Studies of 1 4 Chloropyrimidin 2 Yl Piperidin 4 Amine Derivatives

Influence of Pyrimidine (B1678525) Ring Substitutions on Biological Activity Profiles

The pyrimidine ring is a key component for interaction with various biological targets, and its substitution pattern profoundly dictates the pharmacological profile of the molecule. Modifications at the C-4, C-5, and C-2 positions have been extensively studied to optimize activity.

Role of Halogen (e.g., Chlorine at C-4/C-5) and Other Electron-Withdrawing Groups

The chlorine atom at the C-4 position of the pyrimidine ring is not merely a substituent but a critical functional handle and an electronic modulator. As an electron-withdrawing group, it influences the electron density of the entire ring system, which can be crucial for binding affinity. nih.gov The electronic and geometrical structures of the molecule are altered depending on the localization and electronegativity of the halogen substituent. nih.gov

The C-4 chloro group is particularly susceptible to nucleophilic substitution, a property often exploited in the synthesis of derivative libraries. nih.govacs.orgmdpi.com This reactivity allows for the introduction of a wide array of functionalities to probe the binding pocket of a target protein.

| Position | Substituent Type | Observed Effects on Activity/Properties | Reference |

|---|---|---|---|

| C-4 | Chlorine | Acts as an electrophilic site for further substitution; modulates ring electronics. | nih.govacs.org |

| C-5 | Halogens (general) | Can enhance biostability and confer anticancer/antiviral properties. | researchgate.net |

| C-5 | Fluorine | Retained high biological activity in analogous systems compared to other halogens. | researchgate.net |

| C-5 | Cyano (EWG) | Increases acidity of exocyclic amino groups, potentially strengthening hydrogen bonds with target residues. | acs.org |

Effects of Substituents at Pyrimidine C-2 and C-5 Positions

The C-2 and C-5 positions of the pyrimidine ring offer additional opportunities for modification to fine-tune biological activity. The C-2 position, linked to the piperidine (B6355638) nitrogen, is a critical vector for orienting the molecule within a binding site. In many kinase inhibitors, for example, an amino group at the C-2 position acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. nih.gov The substitution of this amino group with various aryl moieties has been explored to engage with adjacent hydrophobic pockets. nih.govnih.gov

The C-5 position has also been a focal point of SAR studies. In a series of 2-aminopyrimidine (B69317) derivatives investigated as inhibitors of prostaglandin (B15479496) E2 production, the size of the C-5 substituent had a significant impact. nih.gov The study revealed that a shorter C-5 substituent, such as hydrogen or methyl, led to higher potency compared to a longer n-butyl group. nih.gov This indicates that steric bulk at the C-5 position can be detrimental to activity, possibly by causing an unfavorable steric clash within the receptor's binding site. Conversely, the introduction of a cyano group at C-5 was found to increase the acidity of an exocyclic amino group, thereby reinforcing hydrogen bonding with the target. acs.org

| Position | Substituent Type | Observed Effects on Activity | Reference |

|---|---|---|---|

| C-2 | (Substituted) Amino Group | Often forms crucial hydrogen bonds with target proteins (e.g., kinase hinge region). | nih.gov |

| C-2 | Aryl Groups | Can occupy and interact with hydrophobic pockets adjacent to the primary binding site. | nih.gov |

| C-5 | Small Alkyl (H, Methyl) | Higher potency observed in some series compared to larger alkyl groups. | nih.gov |

| C-5 | Large Alkyl (n-Butyl) | Decreased potency observed, suggesting potential steric hindrance. | nih.gov |

Conformational and Electronic Impact of the Piperidin-4-amine Moiety

Stereochemical Considerations and Chiral Centers in Analogous Structures

The piperidine ring is not planar and typically exists in a chair conformation to minimize steric strain. The orientation of substituents as either axial or equatorial can have a profound effect on biological activity. nih.gov The conformation is often adopted to relieve 1,3-diaxial strains between substituents. nih.gov Introducing chiral centers into the piperidine ring or its substituents can lead to enantiomers with significantly different pharmacological profiles. nih.gov The stereoselective synthesis of piperidine derivatives is therefore a critical strategy to obtain the more active enantiomer and reduce potential off-target effects from the inactive one. nih.govresearchgate.net For instance, in the development of certain Polo-like kinase 4 (PLK4) inhibitors, specific stereochemistry was essential for optimal binding and inhibitory activity. nih.gov

Substituent Effects on the Piperidine Ring (e.g., C-4 Amine)

The C-4 amine group is a key feature, often serving as a hydrogen bond donor or acceptor, or as a point of attachment for further chemical elaboration. The basicity of this amine, and thus its protonation state at physiological pH, is crucial for interactions with acidic residues in a protein target. nih.gov Studies have shown that the presence of an amino group on the piperidine ring can significantly influence the electronic properties and reactivity of the molecule. rsc.org

Replacing the piperidine ring with other heterocycles, such as morpholine (B109124) or piperazine (B1678402), has been a common strategy to modulate properties like solubility and target affinity. nih.govacs.org In one study, replacing a piperazine with a piperidine ring was identified as a key factor for achieving dual affinity for the H3 and σ1 receptors. nih.gov Further substitution on the piperidine ring itself can also enhance potency. For example, the introduction of fluorine atoms to create a 3,3-difluoropiperidine (B1349930) analog led to a two-fold increase in potency in a series of NAPE-PLD inhibitors. nih.govacs.org

| Modification | Detail | Observed Effects on Activity/Properties | Reference |

|---|---|---|---|

| Stereochemistry | Introduction of chiral centers | Can lead to stereoisomers with vastly different biological activities. | nih.gov |

| Ring Conformation | Chair conformation | Substituent orientation (axial/equatorial) is critical for minimizing strain and optimizing receptor fit. | nih.gov |

| C-4 Amine | Protonation state | Influences ionic interactions with target residues at physiological pH. | nih.gov |

| Ring Substitution | 3,3-difluoro | Increased potency observed in certain inhibitor classes. | nih.govacs.org |

Strategic Modifications of the Linker and Terminal Groups

Strategic modifications often involve extending from the core scaffold to engage with additional regions of the target protein. This can be achieved by modifying the "terminal groups"—the C-4 chloro substituent on the pyrimidine and the C-4 amine on the piperidine. For instance, the C-4 chlorine can be replaced with larger, more complex moieties that can form additional interactions. nih.gov

Similarly, the C-4 amine can be acylated or alkylated, effectively adding a linker and a new terminal group. The nature of this linker is critical. Studies have demonstrated that replacing flexible alkyl linkers with more rigid structures, such as a benzene (B151609) ring, can result in higher-affinity ligands by reducing the entropic penalty upon binding. nih.gov The optimal length of a linker is also a key consideration; in some systems, a linker of 2-5 carbons has been found to be ideal for activity. nih.gov In the development of acetylcholinesterase inhibitors, extending from the C-4 position of a piperidine ring with an ethyl linker connected to a terminal phthalimido group led to one of the most potent inhibitors in the series. researchgate.net These strategies highlight the importance of exploring the chemical space beyond the core scaffold to achieve optimal biological activity.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties while retaining its core biological activity. spirochem.com In the context of pyrimidine-piperidine derivatives, this strategy has been employed to address challenges such as metabolic instability or off-target effects and to generate novel, patentable chemical matter. uniroma1.itnih.gov For instance, replacing a metabolically labile phenyl group with a pyridyl or pyrimidyl ring can enhance metabolic stability. Similarly, the strategic introduction of a cyano-group to a pyrimidine ring has been shown to displace bound water molecules in a protein's active site, leading to a significant enhancement in potency. nih.gov

Scaffold hopping takes this concept a step further by replacing the central core of a molecule to discover structurally distinct compounds that retain similar biological activity. uniroma1.itnih.gov This approach is particularly valuable for escaping undesirable properties associated with a known scaffold or for exploring new intellectual property landscapes. Examples in related systems include switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which resulted in improved metabolic stability and reduced lipophilicity. Another instance involves the replacement of a phenyl ring in cyproheptadine (B85728) with a pyrimidine ring to create azatadine, thereby increasing the molecule's solubility. nih.gov These strategies highlight the versatility of the pyrimidine motif and its analogues in generating diverse and optimized lead compounds. nih.govresearchgate.net

Table 1: Examples of Bioisosteric Replacement and Scaffold Hopping in Drug Design

| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Observed Improvement | Reference Compound Example |

|---|---|---|---|

| Phenyl Ring | Pyrimidine Ring | Increased solubility | Azatadine |

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability, reduced lipophilicity | Not specified |

| Phenyl Ring | Pyridyl/Pyrimidyl Ring | Imparts metabolic stability | Not specified |

Optimization of Molecular Properties for Target Engagement

The optimization of a lead compound is a multifactorial process aimed at enhancing potency, selectivity, and drug-like properties. For derivatives of the pyrimidine-piperidine scaffold, this often involves systematic modifications to different parts of the molecule. nih.gov Research into analogous systems, such as piperidine-substituted thiophene[3,2-d]pyrimidines, has shown that larger motifs on the piperidine ring can occupy tolerant regions of an enzyme's binding pocket, thereby improving drug resistance profiles and solubility.

In many kinase inhibitors, the pyrimidine core acts as a scaffold, forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. The piperidine ring and its substituents often extend into the solvent-exposed region, providing opportunities to modulate physicochemical properties without disrupting the core binding interactions. For example, in the development of HCV assembly inhibitors, a 4-aminopiperidine (B84694) (4AP) scaffold was optimized through a structure-activity relationship (SAR) campaign, leading to derivatives with increased potency, reduced toxicity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The initial hit compound underwent systematic exploration of functionality at various positions, resulting in compounds with favorable liver distribution and long metabolic half-lives in preclinical studies. nih.gov

Ligand Design Principles from Analogous Pyrimidine-Piperidine Systems

The design of novel ligands based on the pyrimidine-piperidine framework is increasingly guided by computational chemistry, which provides powerful tools to predict and rationalize the interaction between a small molecule and its biological target.

Pharmacophore Generation and Molecular Overlays in Related Studies

Pharmacophore modeling is a crucial computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. ijpsr.comnih.gov For classes of compounds like pyrimidine-piperidine derivatives, pharmacophore models can be generated based on a set of active molecules to distill the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for target binding. ijpsr.comnih.govnih.gov

These models serve multiple purposes: they can be used as 3D queries to screen large compound libraries for new hits with diverse scaffolds, and they can guide the design of new derivatives by highlighting which structural features must be maintained or can be modified. ijpsr.comnih.gov Studies on related pyrimidine and pyrrolopyrimidine-based kinase inhibitors have successfully used pharmacophore models to rationalize the SAR of compound series and to support the development of more potent inhibitors. nih.govnih.gov Molecular overlays, often used in conjunction with pharmacophore modeling, allow for the superposition of different molecules to compare their shapes and the spatial arrangement of their key functional groups. This helps in understanding why structurally different molecules might bind to the same target. uniroma1.it

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a range of computational and statistical methods that attempt to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine-piperidine systems, QSAR models are developed by calculating a set of molecular descriptors (capturing properties like electronics, sterics, and hydrophobicity) for each compound and then using statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN) to correlate these descriptors with their measured biological activity (e.g., IC50 values). nih.govresearchgate.netijprajournal.comniscpr.res.in

A successful QSAR model can provide valuable insights into which molecular properties are most influential for the desired activity. researchgate.net For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances potency, while bulky substituents in another area are detrimental. These models have proven to be powerful predictive tools. researchgate.net In studies of pyrimidine derivatives as VEGFR-2 inhibitors, QSAR models have been built with high statistical significance (e.g., R² values > 0.88), enabling the prediction of the activity of new, unsynthesized compounds. nih.govresearchgate.net This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to be potent, thereby accelerating the drug discovery process. niscpr.res.inresearchgate.net

Table 2: Statistical Parameters of a Representative QSAR Model for Pyrimidine Derivatives

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Not specified | Higher value | nih.gov |

| Artificial Neural Network (ANN) | 0.998 | Higher value | Lower value | nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | 0.998 | 0.663 | Not specified | researchgate.net |

Pharmacological Characterization and Preclinical Biological Activity of 1 4 Chloropyrimidin 2 Yl Piperidin 4 Amine Analogs

Molecular Target Identification and Engagement Assays

The biological activity of analogs based on the pyrimidine-piperidine scaffold is diverse, targeting several classes of proteins crucial in cellular signaling and disease pathology.

G-Protein-Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR119)

The G-protein-coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes due to its role in glucose homeostasis. mdpi.comnih.gov Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal enteroendocrine cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov

A number of analogs incorporating the pyrimidinyl-piperidine framework have been identified as potent GPR119 agonists. bohrium.com Optimization studies have explored modifications at various positions of the core structure to enhance potency and drug-like properties. For instance, the replacement of a linker oxygen with a nitrogen atom between the pyrimidine (B1678525) and piperidine (B6355638) rings, followed by the introduction of a trifluoromethyl group on the nitrogen, was found to significantly enhance GPR119 agonist activity. researchgate.net Further modifications, such as incorporating a 1-methylcyclopropyloxycarbonyl group on the piperidine, have also yielded potent agonists. mdpi.com The agonistic activities of several pyrimidine-piperidine analogs are typically quantified by their EC50 values in cell-based assays measuring cyclic AMP (cAMP) levels. nih.govresearchgate.net

| Compound Name/Reference | Target | Activity | EC50 (nM) |

| Compound 10 (with tropine amine) | GPR119 | Agonist | 13 |

| Compound 15 (isopropyl carbamate of tropine) | GPR119 | Agonist | 12 |

| Compound 21b (1-phenyl-4-carboxamido cyclohexane scaffold) | GPR119 | Agonist | 3.8 |

| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (27) | GPR119 | Agonist | Potent |

| Thieno[3,2-d]pyrimidine derivative 43 | GPR119 | Agonist | Potent |

Kinase Inhibition Profiles (e.g., CHK1, Plasmodial PfGSK3/PfPK6)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and infectious diseases. Analogs of 1-(4-chloropyrimidin-2-yl)piperidin-4-amine have shown significant inhibitory activity against several kinases.

Checkpoint Kinase 1 (CHK1): CHK1 is a key serine/threonine kinase in the DNA damage response pathway. Its inhibition is a promising strategy for cancer therapy. Rational optimization of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives has led to the discovery of highly potent CHK1 inhibitors. One such molecule, (R)-17, demonstrated an IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2. nih.gov

Plasmodial Kinases (PfGSK3/PfPK6): In the fight against malaria, targeting essential kinases in Plasmodium falciparum is a key strategy to overcome drug resistance. drugbank.com Analogs based on a 2,4,5-trisubstituted pyrimidine scaffold have been identified as potent dual inhibitors of PfGSK3 and PfPK6, two kinases essential for the parasite's life cycle. drugbank.com Medicinal chemistry efforts led to the discovery of compounds like 23d and 23e, which exhibit low nanomolar inhibition against both kinases. drugbank.com

| Compound Name/Reference | Target(s) | Activity | IC50 (nM) |

| (R)-17 (5-(pyrimidin-2-ylamino)picolinonitrile derivative) | CHK1 | Inhibitor | 0.4 |

| Compound 23d (2,4,5-Trisubstituted Pyrimidine) | PfGSK3/PfPK6 | Inhibitor | 172 (PfGSK3) / 11 (PfPK6) |

| Compound 23e (2,4,5-Trisubstituted Pyrimidine) | PfGSK3/PfPK6 | Inhibitor | 97 (PfGSK3) / 8 (PfPK6) |

Enzyme Inhibition Studies (e.g., NAPE-PLD, COX-1, COX-2, LOX)

The pyrimidine-piperidine scaffold has also been utilized to develop inhibitors for various metabolic and inflammatory enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is central to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A high-throughput screening campaign identified pyrimidine-4-carboxamide derivatives as inhibitors of NAPE-PLD. Subsequent structure-activity relationship (SAR) studies led to the development of LEI-401, a potent and selective inhibitor with a nanomolar IC50 value. The optimization involved conformational restriction of a side chain and exchange of a morpholine (B109124) group for a more polar hydroxypyrrolidine, which increased potency tenfold.

Cyclooxygenases (COX-1, COX-2) and Lipoxygenases (LOX): COX enzymes are key targets for anti-inflammatory drugs. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is advantageous for reducing gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine-5-carbonitrile and other pyrimidine derivatives have demonstrated potent and selective COX-2 inhibition, with IC50 values in the low micromolar to nanomolar range, comparable to the reference drug celecoxib.

| Compound Name/Reference | Target(s) | Activity | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| LEI-401 (Pyrimidine-4-carboxamide) | NAPE-PLD | Inhibitor | 0.072 | N/A |

| ARN19874 | NAPE-PLD | Inhibitor | 34 - 94 | N/A |

| Hexachlorophene | NAPE-PLD | Inhibitor | 11 | N/A |

| Compound L1 (Pyrimidine derivative) | COX-2 | Inhibitor | Potent | High |

| Compound L2 (Pyrimidine derivative) | COX-2 | Inhibitor | Potent | High |

| Compound 5d (Pyrimidine-5-carbonitrile) | COX-2 | Inhibitor | 0.16 | High |

| Compound 9d (Pyridopyrimidine) | COX-2 | Inhibitor | 0.54 | 6.56 |

| N-(2-((7-nitro...))pyrimidin-2-amine (6) | COX-2 | Inhibitor | 1.8 | Selective |

Modulation of Key Signaling Pathways (e.g., Wnt/β-Catenin, MAPK)

Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is linked to cancer and other diseases. A high-throughput screening effort identified a 2-aminopyrimidine (B69317) template that targets this pathway. This led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (also known as WAY-262611), which acts as a Wnt/β-catenin agonist. This compound was shown to antagonize the effect of the Wnt inhibitor Dkk1 and demonstrated an EC50 of 0.63 µM in a TCF-luciferase reporter assay.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and survival. While direct modulation of the MAPK pathway by a strict this compound analog is not extensively documented in the provided sources, related pyrimidine structures are a focus of intense research for targeting kinases within this pathway. For example, pyrido[3,2-d]pyrimidine scaffolds have been developed as dual inhibitors of ERK2 (a key MAPK component) and PI3Kα, demonstrating the potential of this chemical class to modulate interconnected oncogenic pathways.

In Vitro Cellular Efficacy and Selectivity Assessments

The activity of these analogs at their molecular targets is validated through various cell-based assays to determine their efficacy and selectivity in a more complex biological environment.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

Cell-based reporter gene assays are a cornerstone for screening and characterizing compounds that modulate signaling pathways. These assays typically use a reporter gene, such as luciferase or β-galactosidase, linked to a transcriptional response element that is activated or repressed by the signaling pathway of interest.

Wnt/β-Catenin Pathway: To assess the activity of Wnt agonists like WAY-262611, researchers utilize reporter cell lines that stably express a luciferase gene under the control of T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive elements. Activation of the Wnt pathway leads to the accumulation of β-catenin, which then complexes with TCF/LEF to drive the expression of the luciferase reporter, resulting in a measurable light signal. The potency of WAY-262611 was quantified using such a TCF-luciferase assay.

GPCR Pathway (GPR119): For GPR119, which is a Gs-coupled receptor, activation leads to an increase in intracellular cAMP levels. nih.gov Therefore, cell-based assays to screen for GPR119 agonists often involve measuring cAMP accumulation. Alternatively, reporter assays can be used where a cAMP response element (CRE) is placed upstream of a luciferase gene. In this setup, increased cAMP levels lead to the activation of CRE-binding protein (CREB), which in turn drives luciferase expression, providing a robust and sensitive readout of agonist activity. HEK293 cells engineered to express human GPR119 are commonly used for these screening assays.

Anti-Inflammatory Cytokine Modulation in Cell Lines (e.g., IL-6, IL-8, PGE2)

Analogs of this compound have been investigated for their ability to modulate the production of key pro-inflammatory cytokines, which are pivotal mediators in the inflammatory cascade. A series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and evaluated for their anti-inflammatory activity, specifically their capacity to inhibit the expression of inflammatory factors. nih.gov In these studies, certain compounds demonstrated significant inhibitory effects on crucial cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov

Notably, compound 6h from this series showed excellent inhibitory levels, reducing IL-6 and IL-8 production by 62% and 72%, respectively. nih.gov Another derivative, the azido-substituted amide 8b , also exhibited good inhibitory activity against IL-8. nih.gov The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to suppress the expression of inflammatory genes and reduce the secretion of these factors. researchgate.net The modulation of these cytokines is a key mechanism for controlling inflammatory responses. For instance, IL-6 is a pleiotropic cytokine with a central role in acute and chronic inflammation, while IL-8 is a potent chemoattractant for neutrophils. The inhibition of prostaglandin (B15479496) E2 (PGE2), another critical inflammatory mediator, is also a target for pyrimidine-based compounds, as PGE2 synthesis is implicated in the pathology of various inflammatory conditions. researchgate.netnih.gov

The structure-activity relationship studies revealed that the amino group on the 5-position of the phenyl ring was crucial for anti-inflammatory activity. When this amino group was replaced with a nitro group, a reduction in activity was observed, suggesting the amino group may be an important pharmacophore for maintaining anti-inflammatory effects. nih.gov

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|

| 6h | 62 | 72 |

| 8b | Data not specified | Good |

Antiparasitic Activity in Cell Cultures (e.g., Plasmodium falciparum)

The pyrimidine scaffold, a core component of this compound, is featured in various compounds developed for antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.commmv.org Structure-activity relationship studies on related structures, such as 3,5-diarylaminopyridines, led to the development of a novel series of pyrazine analogs with potent antiplasmodial activity. mmv.org

These 3,5-diaryl-2-aminopyrazine derivatives demonstrated impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values for this series were in the nanomolar range, from 6 to 94 nM. mmv.org One of the leading compounds, Compound 4 , was particularly potent, with IC50 values of 8.4 nM and 10 nM against the K1 and NF54 strains, respectively. mmv.org The mechanism of action for some pyrimidine-based analogs involves the inhibition of crucial parasite enzymes, such as cysteine proteases like falcipain-2 and falcipain-3, which are essential for the parasite's life cycle. nih.gov

| Compound | IC50 against P. falciparum K1 strain (nM) | IC50 against P. falciparum NF54 strain (nM) |

|---|---|---|

| Compound 4 | 8.4 | 10 |

Receptor Subtype Selectivity Evaluation

The evaluation of receptor subtype selectivity is a critical step in pharmacological characterization to understand a compound's specificity and potential for off-target effects. For analogs of this compound, selectivity studies have focused on distinguishing between closely related protein kinases or receptor subtypes.

In one such study, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as inhibitors of Protein Kinase B (PKB, also known as Akt). Optimization of the structure provided nanomolar inhibitors with significant selectivity for PKB over the homologous kinase PKA. nih.gov For example, compound 2 (CCT128930) , a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was found to be 28-fold selective for PKB compared to PKA. Further optimization of this series yielded compounds with up to 150-fold selectivity for PKB inhibition. nih.gov This selectivity is crucial as both kinases are part of the AGC kinase family and share structural similarities, but they regulate different cellular pathways.

Similarly, other studies on related heterocyclic structures, such as N-phenylpiperazine analogs, have demonstrated the feasibility of achieving high selectivity between dopamine receptor subtypes D3 and D2, despite their significant amino acid sequence homology. mdpi.com For instance, compound 6a , a 4-thiophene-3-yl-benzamide N-phenylpiperazine, exhibited approximately 500-fold greater binding affinity for the D3 receptor over the D2 receptor. mdpi.com These examples highlight the importance of structural modifications to achieve desired receptor subtype selectivity in drug discovery.

In Vivo Pharmacological Efficacy in Preclinical Animal Models

Rodent Models for Metabolic Disorders (e.g., glucose tolerance in mice/rats)

Analogs of this compound have shown promise as therapeutic agents for metabolic disorders, particularly type 2 diabetes. These compounds have been developed as agonists for G protein-coupled receptor 119 (GPR119), a target known to stimulate glucose-dependent insulin release and promote the secretion of glucagon-like peptide-1 (GLP-1). acs.org

One potent and selective GPR119 agonist, BMS-903452 , which incorporates a 1-(5-chloropyrimidin-2-yl)piperidin-4-yl moiety, demonstrated efficacy in rodent models of diabetes. acs.org In an oral glucose tolerance test (oGTT) in male C57/b6 mice, this compound showed significant glucose-lowering effects. acs.org Another related compound, Compound 29 , was evaluated in a 21-day study in db/db mice. It produced a dose-dependent reduction in glucose levels during an oGTT, with statistically significant total glucose AUC reductions of 32% and 38% at different doses. acs.org Similarly, another N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative, Compound 27 , was identified as a potent and orally bioavailable GPR119 agonist that augmented insulin secretion and effectively lowered plasma glucose excursion in a diabetic animal model after oral administration. nih.gov

| Treatment Group | Glucose AUC Reduction (%) |

|---|---|

| Compound 29 (3 mg/kg) | 32 |

| Compound 29 (30 mg/kg) | 38 |

Murine Models for Inflammatory Conditions (e.g., rat paw edema test)

The anti-inflammatory properties of pyrimidine derivatives have been evaluated in vivo using standard murine models of inflammation, such as the carrageenan-induced paw edema test. researchgate.netnih.gov This model is widely used to assess the efficacy of potential anti-inflammatory agents. nih.gov The injection of carrageenan into a rodent's paw induces an acute inflammatory response characterized by edema (swelling). nih.gov

In a study investigating novel pyrimidin-2-amines, several synthesized compounds were tested for their ability to reduce paw edema in Balb/c mice. The results showed that compounds such as 4-(9H-Fluoren-2-yl)-6-phenylpyrimidin-2-amine and 4-[4-(Diphenylamino) phenyl]pyrimidine-2-amine possessed more efficient anti-inflammatory activity compared to other analogs in the series. researchgate.net The efficacy of these compounds is measured by the percentage of inhibition of the induced edema compared to a control group. The mechanism of action in this model is often associated with the inhibition of inflammatory mediators like prostaglandins. nih.govnih.gov

In Vivo Disease Models for Other Therapeutic Areas (e.g., bone formation in rats)

The versatility of the pyrimidine-piperidine scaffold is further demonstrated by its application in therapeutic areas beyond inflammation and metabolic disorders, such as bone diseases. Certain analogs have been identified as agonists of the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation. nih.gov

A notable example is (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) , which was discovered through a high-throughput screening campaign for small molecules to treat bone disorders. nih.govepa.gov This compound demonstrated excellent pharmacokinetic properties and, when administered orally to ovariectomized rats, showed a dose-dependent increase in the trabecular bone formation rate. nih.govepa.gov The ovariectomized rat is a standard preclinical model for postmenopausal osteoporosis, a condition characterized by low bone mass. Amylin, a hormone co-secreted with insulin, is also a physiological regulator of bone resorption, though it acts through a different receptor. nih.gov The ability of WAY-262611 to stimulate bone formation highlights the potential of this chemical class to address conditions involving bone loss.

Mechanisms of Action at the Molecular and Cellular Levels

The molecular and cellular mechanisms of action for analogs of this compound are diverse and contingent on the specific structural modifications of the parent molecule. Research into these analogs has revealed interactions with key cellular signaling proteins, leading to a range of downstream effects. The following sections detail the current understanding of these mechanisms, primarily focusing on well-studied analogs that feature a pyrrolo[2,3-d]pyrimidine core in place of the simpler pyrimidine ring.

Detailed structural biology studies, including X-ray crystallography, have provided insights into the binding modes of analogs of this compound, particularly those developed as inhibitors of Protein Kinase B (PKB), also known as Akt. These analogs typically function as ATP-competitive inhibitors.

One key analog, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, demonstrates a binding mode where the 4-amino substituent of the piperidine ring forms crucial interactions within the ribose pocket of the PKBβ active site. Specifically, it has been shown to interact with the amino acid residue Glu236 and the backbone carbonyl of Glu279. The lipophilic chlorobenzyl group occupies a hydrophobic pocket formed by the P-loop of the kinase.

The pyrrolo[2,3-d]pyrimidine core, a common feature in these potent analogs, establishes key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive kinase inhibitors. The selectivity of these compounds for PKB over other closely related kinases, such as PKA, is influenced by the specific substitutions on the benzyl group. For instance, the addition of a second chloro group at the 2-position of the benzyl ring, creating a 2,4-dichlorobenzyl moiety, has been found to enhance selectivity for PKB up to approximately 150-fold. This enhanced selectivity is attributed to the modified lipophilic substituent's ability to better fit the conformational space of the PKB active site compared to that of PKA.

| Analog Component | Interacting Residue/Region | Enzyme | Interaction Type |

|---|---|---|---|

| 4-Amino-piperidine | Glu236 | PKBβ | Hydrogen Bond |

| 4-Amino-piperidine | Backbone Carbonyl of Glu279 | PKBβ | Hydrogen Bond |

| Lipophilic Substituent (e.g., tert-butyl) | Lipophilic Pocket (P-loop) | PKBβ | Hydrophobic Interaction |

| Pyrrolo[2,3-d]pyrimidine Core | Hinge Region | PKBβ | Hydrogen Bond |

The binding of this compound analogs to their molecular targets initiates a cascade of downstream cellular events, leading to observable phenotypes. The nature of these effects is highly dependent on the specific analog and the cellular context.

For analogs that inhibit the PKB/Akt signaling pathway, the downstream effects are profound, as this pathway is a central regulator of cell proliferation, survival, and metabolism. Inhibition of PKB by these compounds has been shown to modulate biomarkers of this pathway. This leads to a reduction in the phosphorylation of several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR. The net result of this pathway inhibition is a decrease in cell proliferation and survival. In preclinical models, these molecular events translate into the potent inhibition of tumor growth in human tumor xenografts.

In contrast, other structural analogs of the core pyrimidine-piperidine scaffold have been found to interact with different targets, leading to distinct cellular outcomes. For example, certain N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as agonists of the G protein-coupled receptor 119 (GPR119). Activation of GPR119 in pancreatic β-cells and enteroendocrine cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. This mechanism is being explored for the treatment of type 2 diabetes, and potent analogs have been shown to lower plasma glucose levels in animal models.

Yet another analog, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone development and homeostasis. The activation of this pathway by the compound led to an increase in trabecular bone formation rate in an in vivo model.

The diverse cellular phenotypes associated with these analogs underscore the principle of structure-activity relationships, where modifications to the core structure can dramatically alter the molecular target and the subsequent biological response.

| Analog Class | Molecular Target | Signaling Pathway Modulated | Cellular Phenotype |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt | Inhibition of PI3K/PKB/mTOR pathway | Inhibition of cell proliferation, induction of apoptosis, tumor growth inhibition |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives | GPR119 | Agonism of GPR119 | Stimulation of insulin secretion, glucose lowering |

| (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | Undisclosed component of Wnt pathway | Activation of Wnt/β-catenin signaling | Increased bone formation |

Advanced Analytical and Spectroscopic Characterization of 1 4 Chloropyrimidin 2 Yl Piperidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. High-resolution, multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1-(4-chloropyrimidin-2-yl)piperidin-4-amine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While direct spectral data for the title compound is not widely published, a detailed assignment can be predicted based on the analysis of its constituent fragments: a 4-chloropyrimidine (B154816) moiety and a piperidin-4-amine moiety. vulcanchem.comchemicalbook.comnih.gov

The ¹H NMR spectrum is expected to show two distinct signals for the pyrimidine (B1678525) protons and a series of signals for the piperidine (B6355638) ring protons. The ¹³C NMR spectrum will display signals for the two different types of pyrimidine carbons and the carbons of the piperidine ring. vulcanchem.com

To definitively assign these signals and establish the connectivity between the pyrimidine and piperidine rings, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be crucial for assigning the adjacent protons within the piperidine ring (H-2'/H-3' and H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that has an attached proton (e.g., C-5 to H-5, C-6 to H-6, and all the CH/CH₂ groups of the piperidine ring). researchgate.net

Based on data from analogous structures, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below. vulcanchem.comchemicalbook.comnih.gov

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine C-2 | - | ~162 |

| Pyrimidine C-4 | - | ~160-163 |

| Pyrimidine C-5 | ~6.8-7.0 | ~115-118 |

| Pyrimidine C-6 | ~8.2-8.4 | ~158-160 |

| Piperidine C-2', C-6' | ~4.6-4.8 (ax), ~3.0-3.2 (eq) | ~45-48 |

| Piperidine C-3', C-5' | ~1.9-2.1 (eq), ~1.4-1.6 (ax) | ~30-33 |

| Piperidine C-4' | ~2.8-3.0 | ~49-52 |

| Amine (-NH₂) | Variable (broad) | - |

Beyond connectivity, NMR spectroscopy is a powerful technique for investigating the dynamic properties of molecules, such as conformational equilibria and tautomerism.

Tautomerism: The 2-substituted pyrimidine ring system can potentially exist in different tautomeric forms, particularly involving the exocyclic amine at the piperidine-4-position. However, the primary site of potential tautomerism is the pyrimidine ring itself, where amino-imino tautomerism could theoretically occur, although the amino form is generally predominant in similar 2-aminopyrimidine (B69317) structures. ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of nitrogen atoms and can be a definitive tool for studying tautomeric equilibria. The chemical shift of the pyrimidine ring nitrogens and the exocyclic amine nitrogen, along with ¹H-¹⁵N coupling constants, can distinguish between different tautomeric forms.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₉H₁₃ClN₄.

The presence of chlorine, with its two abundant stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion region will show two peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). vulcanchem.com This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

| Ion Species | Calculated Exact Mass (Da) |

|---|---|

| [M(³⁵Cl)]⁺ | 212.08287 |

| [M(³⁷Cl)]⁺ | 214.07992 |

| [M(³⁵Cl)+H]⁺ | 213.09070 |

| [M(³⁷Cl)+H]⁺ | 215.08775 |

In addition to determining the molecular formula, mass spectrometry, particularly tandem MS (MS/MS), provides structural information through controlled fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure. The fragmentation of protonated this compound would likely proceed through several key pathways. sphinxsai.comsapub.orgnih.govresearchgate.net

Common fragmentation pathways for pyrimidine derivatives and piperidine-containing compounds include:

Cleavage of the piperidine ring: This is a common pathway for piperidine derivatives, leading to the loss of ethylene (B1197577) or other small fragments.

Loss of the chlorine atom: Cleavage of the C-Cl bond.

Cleavage of the C-N bond between the rings: This would result in fragment ions corresponding to the protonated chloropyrimidine and the piperidin-4-amine radical, or vice versa.

Retro-Diels-Alder (RDA) reaction: The pyrimidine ring can undergo RDA fragmentation, although this is more common in fused ring systems. nih.gov

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

| Proposed Fragment Structure | Proposed Loss from [M+H]⁺ | Calculated m/z |

|---|---|---|

| [C₅H₉N₂]⁺ (Piperidine ring fragment) | C₄H₄ClN₂ | 97.0766 |

| [C₄H₃ClN₂]⁺ (Chloropyrimidine ring) | C₅H₁₀N₂ | 114.0012 |

| [M+H - NH₃]⁺ | NH₃ | 196.0641 |

| [M+H - Cl]⁺ | Cl | 178.1293 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectrum is a unique "fingerprint" that is characteristic of the compound's structure and functional groups. nih.govmdpi.com

For this compound, the key vibrational modes would include:

N-H vibrations: The primary amine (-NH₂) group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. nist.gov

C-H vibrations: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. nih.gov

C-N vibrations: The stretching of the C-N bonds (both within the rings and connecting them) will appear in the 1200-1350 cm⁻¹ region.

C-Cl vibration: The C-Cl stretch is expected to give a band in the 600-800 cm⁻¹ region of the fingerprint portion of the spectrum.

The combination of these characteristic absorption bands provides a powerful method for structural confirmation and quality control.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H stretch | Primary Amine (-NH₂) | 3300-3500 | Medium |

| C-H stretch (aromatic) | Pyrimidine Ring | 3000-3100 | Medium-Weak |

| C-H stretch (aliphatic) | Piperidine Ring | 2850-2960 | Strong |

| N-H bend | Primary Amine (-NH₂) | 1590-1650 | Medium |

| C=N, C=C stretch | Pyrimidine Ring | 1400-1620 | Strong |

| C-N stretch | Aryl-N, Alkyl-N | 1200-1350 | Medium-Strong |

| C-Cl stretch | Aryl-Cl | 600-800 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its derivatives. These methods are crucial for monitoring reaction progress, isolating final products, and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for these purposes, providing both quantitative purity data and structural information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. The method separates the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification of purity. While specific methods for this exact compound are not extensively published in peer-reviewed journals, standard reverse-phase HPLC conditions used for analogous piperidine and pyrimidine derivatives can be effectively applied.

A typical HPLC analysis involves a C18 stationary phase, which is suitable for retaining and separating moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. This allows for the efficient elution of a range of compounds with varying polarities. Detection is generally performed using a UV-Vis detector, as the pyrimidine ring provides a suitable chromophore. Purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. For many synthetic intermediates, a purity of ≥95% is considered acceptable.

Table 1: Representative HPLC Method Parameters for Analysis of Related Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 210, 254, 280 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive analytical technique used for the characterization of this compound within complex reaction mixtures. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also crucial mass-to-charge (m/z) ratio information, which helps in confirming the identity of the compound.

In a typical LC-MS analysis, the sample is first separated on an LC column, similar to HPLC. The eluent from the column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, this compound is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. This ion's m/z value can be used to confirm the molecular weight of the compound. For instance, with a molecular weight of 212.68 g/mol , the expected [M+H]⁺ ion would have an m/z of approximately 213.09. This technique is invaluable for confirming the presence of the desired product in a reaction mixture and for identifying potential byproducts or degradation products by their unique mass signatures.

Table 2: Predicted LC-MS Analytical Data for this compound

| Parameter | Value |